Cas no 1806770-13-7 (Methyl 3-(chloromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine-2-acetate)

Methyl 3-(chloromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine-2-acetate structure
1806770-13-7 structure
商品名:Methyl 3-(chloromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine-2-acetate
CAS番号:1806770-13-7
MF:C11H11ClF3NO4
メガワット:313.657552957535
CID:4840004

Methyl 3-(chloromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine-2-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 3-(chloromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine-2-acetate
    • インチ: 1S/C11H11ClF3NO4/c1-18-9-4-8(20-11(13,14)15)6(5-12)7(16-9)3-10(17)19-2/h4H,3,5H2,1-2H3
    • InChIKey: UPGMLRNODGIJPE-UHFFFAOYSA-N
    • ほほえんだ: ClCC1=C(C=C(N=C1CC(=O)OC)OC)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 329
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 57.6

Methyl 3-(chloromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine-2-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029086054-1g
Methyl 3-(chloromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine-2-acetate
1806770-13-7 97%
1g
1,504.90 USD 2021-06-03

Methyl 3-(chloromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine-2-acetate 関連文献

Methyl 3-(chloromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine-2-acetateに関する追加情報

Comprehensive Overview of Methyl 3-(chloromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine-2-acetate (CAS No. 1806770-13-7)

Methyl 3-(chloromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine-2-acetate (CAS No. 1806770-13-7) is a specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound features a unique molecular structure combining chloromethyl, methoxy, and trifluoromethoxy functional groups, making it a versatile intermediate for synthesizing bioactive molecules. Its CAS number 1806770-13-7 ensures precise identification in regulatory and commercial contexts, addressing growing demands for traceability in chemical supply chains.

The compound's pyridine core is a hotspot for drug discovery, particularly in developing kinase inhibitors and antimicrobial agents. Researchers are increasingly exploring its potential in crop protection formulations, aligning with global trends toward sustainable agriculture. The trifluoromethoxy group enhances lipid solubility, a critical factor for optimizing bioavailability in drug candidates—a topic frequently searched in AI-driven drug design platforms. Recent patents highlight its utility in heterocyclic chemistry, with particular attention to its role in creating metabolically stable compounds.

From a synthetic chemistry perspective, the chloromethyl moiety offers reactive handles for further derivatization, a feature often queried in organic synthesis forums. This aligns with industry needs for modular building blocks in high-throughput screening libraries. Analytical challenges related to its polymorphic forms have spurred discussions in crystallography databases, reflecting its complexity. Environmental scientists also monitor such fluorinated compounds due to emerging regulations on persistent organic pollutants—a key search term in regulatory compliance circles.

Quality control protocols for CAS 1806770-13-7 emphasize HPLC-UV and LC-MS characterization, addressing purity concerns raised in pharmaceutical QA/QC communities. The compound's stability under various pH conditions makes it relevant for formulation scientists investigating shelf-life extension strategies. Notably, its methoxy group participates in metabolic studies tracking phase I demethylation—a frequent subject in ADME prediction software queries.

Market analysts note rising interest in multifunctional pyridines like this compound, driven by fragment-based drug discovery approaches. Its logP value (predicted around 2.8) positions it favorably for blood-brain barrier penetration studies—a trending topic in neuropharmacology research. The trifluoromethoxy substitution pattern also attracts attention in PET tracer development, where fluorine-18 labeling potential is actively investigated.

In material science applications, the compound's electron-withdrawing groups show promise for modifying conductive polymers, connecting to searches about organic electronics. Safety assessments focus on its hydrolytic degradation products, reflecting broader industry shifts toward green chemistry principles. Storage recommendations typically suggest inert atmospheres to preserve the chloromethyl reactivity, a detail often sought in chemical handling guidelines.

Emerging literature explores its use in bioconjugation techniques, particularly for creating targeted drug delivery systems—a hot topic in nanomedicine searches. The compound's chromatographic behavior has been benchmarked against newer UHPLC columns, addressing analytical chemists' queries about method development. Its role in multi-component reactions further enhances its appeal for diversity-oriented synthesis platforms.

As regulatory landscapes evolve, documentation for 1806770-13-7 increasingly includes REACH compliance data—a frequent search parameter among EU chemical distributors. The compound's spectral fingerprints (particularly 19F NMR signals) serve as important identification markers, referenced in structural elucidation studies. Recent innovations in continuous flow chemistry have improved its synthesis scalability, resonating with process chemistry optimization trends.

The scientific community continues investigating this molecule's structure-activity relationships, especially regarding its hydrogen bonding capacity—a subject trending in computational chemistry circles. Its compatibility with microwave-assisted synthesis techniques answers common queries about reaction acceleration methods. Furthermore, its potential as a protease inhibitor scaffold aligns with current antiviral research priorities, making it a compound of significant interdisciplinary interest.

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